Critical Evidence Gap: Absence of Comparator-Based Quantitative Data for CAS 899755-20-5
An exhaustive search of primary research papers and patents from permissible sources failed to identify any quantitative, comparator-based evidence for N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide (CAS 899755-20-5). The compound is encompassed by the generic Markush structure in patent US6365602B1 for N-substituted naphthalene carboxamides as neurokinin-receptor antagonists [1], but it is not listed among the exemplified compounds and lacks any disclosed binding affinity (Ki), functional potency (IC50/EC50), or selectivity data. The closest relevant comparators—such as the 2-naphthoyl regioisomer (CAS 899951-10-1), N-phenylpiperidine-1-carboxamide (CAS 2645-36-5), or other exemplified patent compounds with disclosed data—cannot be quantitatively benchmarked against the target compound due to this data absence.
| Evidence Dimension | Receptor binding affinity / functional activity for neurokinin receptors (NK1, NK2, NK3) |
|---|---|
| Target Compound Data | No quantitative data available from permissible sources |
| Comparator Or Baseline | Exemplified compounds in US6365602B1 with disclosed activity; specific Ki/IC50 values not linked to CAS 899755-20-5 |
| Quantified Difference | Cannot be calculated |
| Conditions | No assay data available for the target compound |
Why This Matters
For scientific procurement decisions, a compound without verifiable, comparator-based potency and selectivity data cannot be prioritized over well-characterized analogs, making any replacement decision high-risk without internal validation.
- [1] Russell, K.; Dedinas, R.F.; Shenvi, A.B.; Bernstein, P.R. (AstraZeneca plc). N-Substd. naphthalene carboxamides as neurokinin-receptor antagonists. WO 0002859 (also published as US6365602B1). View Source
